molecular formula C19H16O7 B1308201 4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate CAS No. 18196-13-9

4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate

Cat. No.: B1308201
CAS No.: 18196-13-9
M. Wt: 356.3 g/mol
InChI Key: PPTNIBIWQQIJJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A six-step synthesis of a similar compound, xanthohumol, from easily accessible naringenin is reported . The prenyl side chain was introduced by Mitsunobu reaction followed by the europium-catalyzed Claisen rearrangement and base-mediated opening of chromanone gave access to an α,β-conjugated ketone system .


Molecular Structure Analysis

The molecular formula of “4-(7-Acetoxy-5-hydroxy-4-oxochroman-2-yl)phenyl acetate” is C19H16O7. Its molecular weight is 356.3 g/mol.


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including the Mitsunobu reaction, the europium-catalyzed Claisen rearrangement, and base-mediated opening of chromanone .

Scientific Research Applications

Biological Activity

A study highlighted the synthesis of compounds including 3-acetoxy-2-aryl/heteroaryl-4H-chromones, which demonstrated significant antimicrobial activity against various bacteria and fungi. The acetoxy derivatives showed substantially higher biological activity compared to their hydroxy counterparts, indicating the importance of the acetoxy group in enhancing bioactivity (Gharpure et al., 2013).

Chemical Structure and Properties

The structural properties of related compounds have been studied extensively. For instance, the exo-Diels-Alder adducts between ortho- and para-N-acetoxyphenylmaleimides and furan showed distinct structural features. The orientation of the acetoxy group in these compounds significantly influences their packing and interactions (Trujillo-Ferrara et al., 2004).

Enantioselective Synthesis

The enantioselective synthesis of related compounds has been reported, with a focus on producing pharmacologically interesting derivatives. This involves intricate chemical processes to achieve high enantiomeric excesses, which are crucial for the biological efficacy of these compounds (Demir et al., 2007).

Properties

IUPAC Name

[4-(7-acetyloxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-10(20)24-13-5-3-12(4-6-13)17-9-16(23)19-15(22)7-14(25-11(2)21)8-18(19)26-17/h3-8,17,22H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTNIBIWQQIJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397641
Record name 4-[7-(Acetyloxy)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18196-13-9
Record name 4-[7-(Acetyloxy)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the microbial transformation of compounds like ( ± )-5-(O-prenyl)naringenin-4′,7-diacetate (5-O-PN)?

A1: Microbial transformation studies, as demonstrated with 5-O-PN using various fungi [], offer a powerful approach to discovering new bioactive compounds. These transformations can lead to the production of novel derivatives, like the newly identified ( ± )-5-(O-prenyl)naringenin-4′-acetate (5), which may possess unique pharmacological properties. This approach expands the chemical diversity of natural products and provides potential leads for drug discovery and development.

Q2: How do the chemical modifications introduced to naringenin, such as those seen in Naringenin-4′,7-diacetate, influence its biological activity compared to the parent compound?

A2: Research suggests that modifications to the naringenin scaffold, exemplified by compounds like Naringenin-4′,7-diacetate and its derivatives, can significantly impact their biological activity []. For instance, while 8-prenylnaringenin (8-PN) displays strong estrogenic activity, derivatives like 7-(O-prenyl)naringenin-4′-acetate (7-O-PN) and Naringenin-4′,7-diacetate (5-O-PN) exhibit weaker toxic effects. These findings highlight the structure-activity relationship (SAR), where seemingly minor structural changes can lead to considerable shifts in potency and potential therapeutic applications.

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